molecular formula C11H10N2O B11809000 (3-(Pyrimidin-4-yl)phenyl)methanol CAS No. 1349715-48-5

(3-(Pyrimidin-4-yl)phenyl)methanol

Cat. No.: B11809000
CAS No.: 1349715-48-5
M. Wt: 186.21 g/mol
InChI Key: QBSHNOQPLXWPEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Pyrimidin-4-yl)phenyl)methanol is an organic compound that features a pyrimidine ring attached to a phenyl group, which is further connected to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Pyrimidin-4-yl)phenyl)methanol typically involves the reaction of benzaldehyde derivatives with pyrimidine compounds. One common method is the condensation of benzaldehyde with 4-aminopyrimidine, followed by reduction to yield the desired product . The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

(3-(Pyrimidin-4-yl)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-(Pyrimidin-4-yl)phenyl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(Pyrimidin-4-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity . Additionally, its ability to form hydrogen bonds and hydrophobic interactions contributes to its efficacy in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(Pyrimidin-4-yl)phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1349715-48-5

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

(3-pyrimidin-4-ylphenyl)methanol

InChI

InChI=1S/C11H10N2O/c14-7-9-2-1-3-10(6-9)11-4-5-12-8-13-11/h1-6,8,14H,7H2

InChI Key

QBSHNOQPLXWPEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=NC=C2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.